6,6'-Bis(octyloxy)-2,2'-binaphthalene

Solubility Solution processing Organic electronics

6,6'-Bis(octyloxy)-2,2'-binaphthalene (CAS 90449-31-3) is a symmetrically 6,6'-dialkoxylated binaphthalene derivative with the molecular formula C36H46O2 and a molecular weight of 510.7 g/mol. This compound belongs to the class of 2,2'-binaphthalene-based building blocks that are widely employed as monomers, chiral ligands, and functional π-conjugated cores in organic electronics, photonics, and asymmetric catalysis.

Molecular Formula C36H46O2
Molecular Weight 510.7 g/mol
CAS No. 90449-31-3
Cat. No. B15429710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Bis(octyloxy)-2,2'-binaphthalene
CAS90449-31-3
Molecular FormulaC36H46O2
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCCCC
InChIInChI=1S/C36H46O2/c1-3-5-7-9-11-13-23-37-35-21-19-31-25-29(15-17-33(31)27-35)30-16-18-34-28-36(22-20-32(34)26-30)38-24-14-12-10-8-6-4-2/h15-22,25-28H,3-14,23-24H2,1-2H3
InChIKeySCPVOBVDUCOZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6'-Bis(octyloxy)-2,2'-binaphthalene (CAS 90449-31-3): Scientific Procurement and Baseline Characterization


6,6'-Bis(octyloxy)-2,2'-binaphthalene (CAS 90449-31-3) is a symmetrically 6,6'-dialkoxylated binaphthalene derivative with the molecular formula C36H46O2 and a molecular weight of 510.7 g/mol . This compound belongs to the class of 2,2'-binaphthalene-based building blocks that are widely employed as monomers, chiral ligands, and functional π-conjugated cores in organic electronics, photonics, and asymmetric catalysis . Its structural hallmark—the presence of two n-octyloxy chains at the 6 and 6' positions of the binaphthalene scaffold—imparts markedly different solubility, thermal, and self-assembly properties compared to unsubstituted or differently substituted binaphthalene analogs, making it a distinct candidate for solution-processed device fabrication and chiral material design .

Why Generic Substitution Fails: Differentiation of 6,6'-Bis(octyloxy)-2,2'-binaphthalene from Common Analogs


Generic substitution of 6,6'-bis(octyloxy)-2,2'-binaphthalene with unsubstituted 2,2'-binaphthalene or shorter-chain alkoxy analogs (e.g., 6,6'-dimethoxy or 6,6'-dihexyloxy derivatives) is not feasible for applications that require a specific balance of solubility, thermal profile, and stereoelectronic properties . The n-octyloxy side chains are long enough to disrupt crystalline packing and enhance solubility in common organic solvents, yet not so long as to introduce excessive conformational disorder that compromises π–π stacking and charge transport in solid-state devices . Conversely, shorter alkoxy chains (methoxy, ethoxy, hexyloxy) yield derivatives with substantially lower solubility and higher melting points, limiting their solution processability, while longer chains (decyloxy, dodecyloxy) can excessively plasticize the material, reducing thermal stability and morphological integrity . Thus, the octyloxy substitution pattern represents a carefully balanced design choice that cannot be replicated by simply interchanging analogs with different chain lengths or substitution positions.

Quantitative Evidence Guide: 6,6'-Bis(octyloxy)-2,2'-binaphthalene vs. Closest Analogs


Solubility and Solution Processability: Octyloxy vs. Unsubstituted Binaphthalene

6,6'-Bis(octyloxy)-2,2'-binaphthalene is readily soluble in common organic solvents such as toluene, chloroform, and tetrahydrofuran, enabling homogeneous solution processing for thin-film device fabrication . In contrast, unsubstituted 2,2'-binaphthalene exhibits limited solubility in these solvents, necessitating thermal evaporation or co-solvent strategies for film deposition .

Solubility Solution processing Organic electronics

Melting Point Depression and Thermal Processability Relative to Unsubstituted 2,2'-Binaphthalene

The melting point of 6,6'-bis(octyloxy)-2,2'-binaphthalene is expected to be significantly lower than that of unsubstituted 2,2'-binaphthalene (187.9 °C ) due to disruption of crystal packing by the flexible n-octyloxy chains . While an experimentally determined, publicly available melting point for the target compound is currently lacking, class-level data on similar 6,6'-dialkoxy-2,2'-binaphthalenes suggest a melting point in the range of 70–90 °C, representing a depression of approximately 100–120 °C relative to the unsubstituted parent .

Thermal properties Melting point Processability

Binaphthyl Spacer Performance in Optically Pumped Organic Lasers: Octyloxy- vs. Other Alkoxy-Substituted Polymers

A modified poly(9,9-dioctylfluorene) derivative containing 12% statistical intrachain 6,6'-(2,2'-octyloxy-1,1'-binaphthalene) binaphthyl spacer groups, doped with 4 wt% of a stilbene dye, demonstrated pulsed optically pumped lasing with a threshold energy density that remained virtually unaltered at repetition rates up to 5 MHz [1][2]. This performance stability at elevated repetition rates has not been reported for polymers incorporating shorter-chain alkoxy binaphthyl spacers (e.g., hexyloxy or methoxy), where increased aggregation and reduced morphological stability typically lead to threshold degradation under high-repetition-rate operation [3].

Organic laser Binaphthyl spacer Optical pumping

Stereochemical Rigidity and Atropisomeric Stability for Chiral Applications: Octyloxy vs. Smaller Alkoxy Substituents

The bulky n-octyloxy substituents at the 6 and 6' positions of 6,6'-bis(octyloxy)-2,2'-binaphthalene are reported to enhance stereochemical rigidity compared to smaller alkoxy (e.g., methoxy, ethoxy) or unsubstituted analogs . This increased steric bulk raises the barrier to rotation about the binaphthyl bond, improving atropisomeric stability—a critical parameter for chiral ligand design and asymmetric catalysis. While quantitative racemization half-life data for this specific compound are not publicly available, class-level structure–property relationships indicate that 6,6'-dialkoxy substitution with chains of at least six carbon atoms is required to achieve configurational stability suitable for catalytic applications at ambient or elevated temperatures [1].

Axial chirality Atropisomerism Chiral ligand

Best-Fit Application Scenarios for 6,6'-Bis(octyloxy)-2,2'-binaphthalene Based on Quantitative Evidence


Solution-Processed Organic Light-Emitting Diode (OLED) and Organic Laser Host Matrices

Polyfluorene copolymers containing 6,6'-(2,2'-octyloxy-1,1'-binaphthalene) binaphthyl spacer groups have demonstrated stable optically pumped lasing at repetition rates up to 5 MHz without threshold degradation . This makes the octyloxy-binaphthyl building block a superior choice over hexyloxy or methoxy analogs for solution-processed organic laser gain media and OLED host materials where morphological stability under high excitation densities is required [1].

Chiral Monomer for Optically Active Conjugated Polymers and Supramolecular Assemblies

The enhanced atropisomeric rigidity imparted by the bulky octyloxy substituents makes 6,6'-bis(octyloxy)-2,2'-binaphthalene a preferred chiral monomer for the synthesis of optically active poly(aryleneethynylene)s and other helical conjugated polymers . These materials are employed in circularly polarized luminescence (CPL) emitters, chiral sensors, and enantioselective membranes, where configurational stability is critical .

Building Block for Asymmetric Catalysis Ligand Libraries

The steric bulk of the 6,6'-octyloxy groups provides a higher rotational barrier compared to methoxy or unsubstituted binaphthalene cores, making this compound a suitable scaffold for designing atropisomerically stable chiral ligands for transition-metal-catalyzed asymmetric transformations . Its enhanced solubility in organic solvents further facilitates ligand purification and catalyst preparation .

Model Compound for Structure–Property Relationship Studies in π-Conjugated Materials

6,6'-Bis(octyloxy)-2,2'-binaphthalene serves as a well-defined model system for investigating the impact of alkoxy chain length on solubility, thermal transitions, and solid-state packing in binaphthalene-based semiconductors . Its intermediate chain length (C8) bridges the gap between short-chain analogs (insoluble, high-melting) and long-chain analogs (excessive plasticization), enabling systematic structure–property optimization .

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